Ethyl 2-amino-8-methoxyquinazoline-5-carboxylate
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Overview
Description
Ethyl 2-amino-8-methoxyquinazoline-5-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that have been widely studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-8-methoxyquinazoline-5-carboxylate typically involves the reaction of 2-amino-8-methoxyquinazoline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-8-methoxyquinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Ethyl 2-amino-8-methoxyquinazoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-8-methoxyquinazoline-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Ethyl 2-amino-8-methoxyquinazoline-5-carboxylate can be compared with other quinazoline derivatives, such as:
2-aminoquinazoline: Lacks the methoxy and carboxylate groups, resulting in different chemical and biological properties.
8-methoxyquinazoline:
Quinazoline-5-carboxylate: Lacks the amino and methoxy groups, leading to variations in its chemical behavior and uses.
The unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-amino-8-methoxyquinazoline-5-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-11(16)7-4-5-9(17-2)10-8(7)6-14-12(13)15-10/h4-6H,3H2,1-2H3,(H2,13,14,15) |
InChI Key |
TUWSJZINFQSQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=NC(=NC2=C(C=C1)OC)N |
Origin of Product |
United States |
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